N6-(6-Aminohexyl)-2'-deoxyadenosine is synthesized through chemical processes that modify the natural structure of 2'-deoxyadenosine. It falls under the category of modified nucleosides, which are essential in the study of nucleic acid interactions and functions. The compound is often utilized in biochemical assays, particularly those requiring nucleic acid labeling and detection.
The synthesis of N6-(6-Aminohexyl)-2'-deoxyadenosine involves several key steps:
Industrial production methods mirror laboratory-scale synthesis but are optimized for larger-scale output, employing automated synthesizers and high-throughput purification processes to enhance efficiency and product quality .
The molecular formula for N6-(6-Aminohexyl)-2'-deoxyadenosine is , with a molecular weight of approximately 306.37 g/mol. The compound features an adenine base attached to a deoxyribose sugar, with a hexylamine chain at the N6 position.
N6-(6-Aminohexyl)-2'-deoxyadenosine participates in several types of chemical reactions:
The mechanism of action for N6-(6-Aminohexyl)-2'-deoxyadenosine primarily revolves around its incorporation into DNA strands during replication or repair processes facilitated by DNA polymerases. Once incorporated, it can alter gene expression by modifying transcriptional activity.
The aminohexyl group allows for covalent attachment to various reporter molecules, enabling detection and analysis of nucleic acids through fluorescence or other biochemical assays. This incorporation can lead to significant changes in cellular function due to altered gene expression patterns .
N6-(6-Aminohexyl)-2'-deoxyadenosine exhibits several notable physical and chemical properties:
N6-(6-Aminohexyl)-2'-deoxyadenosine has diverse applications in scientific research:
N6-(6-Aminohexyl)-2'-deoxyadenosine is a chemically modified deoxyadenosine derivative characterized by the substitution of the exocyclic amino group at the C6 position of the purine base with a 6-aminohexyl chain. This modification confers unique molecular properties critical for its role as an intermediate in nucleotide conjugation chemistry. The compound is systematically named as (2R,3S,5R)-5-[6-(6-aminohexylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol and bears the CAS Registry Number 147218-60-8 [3] [8]. Its molecular formula is C₁₆H₂₆N₆O₃, corresponding to a molecular weight of 350.43 g/mol [1].
The primary structural feature is the aminohexyl linker (–NH–(CH₂)₆–NH₂), which provides a flexible, 11-atom spacer between the deoxyribose sugar and functional groups introduced via the terminal primary amine. This linker enables covalent attachment to diverse reporter molecules (e.g., fluorophores, biotin) or solid supports while minimizing steric interference with enzymatic recognition. The stereochemistry at the sugar moiety (2R,3S,5R) remains identical to natural 2'-deoxyadenosine, preserving compatibility with DNA polymerases when incorporated into triphosphate forms [2] [5]. A trifluoroacetyl (TFA)-protected variant (N6-(6-Aminohexyl-TFA)-dA, C₁₈H₂₅F₃N₆O₄, MW 446.43 g/mol) is also documented, enhancing stability during synthesis [9].
Table 1: Molecular Properties of N6-(6-Aminohexyl)-2'-deoxyadenosine
Property | Specification |
---|---|
IUPAC Name | (2R,3S,5R)-5-[6-(6-Aminohexylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
CAS Number | 147218-60-8 |
Molecular Formula | C₁₆H₂₆N₆O₃ |
Molecular Weight | 350.43 g/mol |
Structural Modifier | 6-Aminohexyl group at C6 position of adenine |
Storage Conditions | -20°C (long-term) |
Physical Form (Neat) | White to light yellow powder |
Spectroscopic characterization of N6-(6-Aminohexyl)-2'-deoxyadenosine focuses on its intrinsic properties and behavior when conjugated to fluorophores. The unmodified nucleoside exhibits UV absorption maxima characteristic of adenosine derivatives, typically near 260 nm, attributable to the purine π→π* transitions. However, its intrinsic fluorescence is weak, limiting direct spectroscopic utility [2].
The terminal primary amine (–NH₂) enables covalent coupling to amine-reactive fluorescent dyes, forming conjugates with distinct spectral signatures. Mass spectrometry confirms molecular identities:
Fluorescence profiles vary significantly with the conjugated dye:
Table 2: Spectral Properties of Key Fluorescent Conjugates
Conjugate | Excitation (nm) | Emission (nm) | Molar Extinction (ε, L·mol⁻¹·cm⁻¹) |
---|---|---|---|
dATP-MANT | 335 | 440 | 2,700 |
dATP-6-FAM | 492 | 517 | 83,000 |
dATP-Cy5 | 649 | 670 | 250,000 |
dATP-ATTO-740 | 743 | 763 | 120,000 |
N6-(6-Aminohexyl)-2'-deoxyadenosine derivatives exhibit distinct advantages over other modified nucleotides due to their aminohexyl tether, which balances linker length, flexibility, and minimal perturbation of biological function.
Versatility in Conjugation Chemistry: Unlike methylated analogs (e.g., N6,N6-Dimethyl-2'-deoxyadenosine, C₁₂H₁₇N₅O₃) [10], the primary amine enables straightforward coupling to carboxylated dyes, N-hydroxysuccinimide esters, or solid matrices without requiring additional activating reagents. This contrasts with ribose-modified nucleotides (e.g., 5-aminoallyl-UTP), where conjugation may sterically hinder polymerase incorporation.
Enzymatic Compatibility: When converted to triphosphates (dATP), derivatives like N6-(6-Aminohexyl)-dATP-6-FAM serve as substrates for DNA polymerases in primer extension assays and nick translation, albeit with incorporation efficiency dependent on dye size. Smaller tags (e.g., MANT) show higher incorporation rates than bulky cyanines (Cy5, ATTO 740) [5] [6].
Spectral Range: Conjugates span UV to near-infrared:
Cy5/ATTO dyes: Far-red/NIR (649–743 nm), enabling multiplexing [6] [7]
Stability Constraints: ATTO 740 conjugates decompose at pH >8.0, necessitating pH 7.5 buffers [7], whereas Cy5 or 6-FAM derivatives are stable across broader pH ranges.
Table 3: Comparison with Key Nucleotide Analogs
Analog | Modification Site | Key Functional Group | Primary Application |
---|---|---|---|
N6-(6-Aminohexyl)-dATP | C6 of adenine | Primary amine (–NH₂) | Scaffold for fluorescent labeling |
N6,N6-Dimethyl-2'-deoxyadenosine | C6 of adenine | Dimethylamine (–N(CH₃)₂) | Epigenetic studies |
5-Aminoallyl-dUTP | C5 of uracil | Primary amine (–NH₂) | RNA/DNA labeling |
Biotin-16-dATP | C6 of adenine | Biotin | Affinity capture assays |
The aminohexyl spacer’s 11-atom length optimizes distance-sensitive energy transfer in FRET probes and minimizes steric clashes in enzyme active sites. In contrast, shorter-linker analogs (e.g., 3-aminopropyl derivatives) may reduce labeling efficiency, while longer linkers could increase non-specific binding [4] [5]. This balance underscores its dominance in designing fluorescent nucleotide tools for molecular diagnostics and DNA sequencing.
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